molecular formula C9H13Cl2N3 B13509742 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B13509742
M. Wt: 234.12 g/mol
InChI Key: VLWAIFDDVCCNKT-UHFFFAOYSA-N
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Description

1-{1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride is a heterocyclic organic compound featuring a fused pyrrolo[3,2-c]pyridine core substituted with a methyl group at the 1-position and a methanamine group at the 2-position, forming a dihydrochloride salt. The pyrrolopyridine scaffold combines pyrrole and pyridine rings, conferring both aromatic stability and hydrogen-bonding capabilities. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. This compound is structurally related to bioactive molecules targeting kinases, neurotransmitter receptors, and enzymes, though specific biological data for this derivative remain under investigation .

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

(1-methylpyrrolo[3,2-c]pyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c1-12-8(5-10)4-7-6-11-3-2-9(7)12;;/h2-4,6H,5,10H2,1H3;2*1H

InChI Key

VLWAIFDDVCCNKT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1CN)C=NC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolopyridine core, followed by functionalization to introduce the methyl and methanamine groups. The final step involves the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions under controlled conditions, using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups to the pyrrolopyridine core.

Scientific Research Applications

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptor tyrosine kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility (Salt Form) Biological Activity (Reported) Reference
1-{1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride Pyrrolo[3,2-c]pyridine 1-Methyl, 2-methanamine (dihydrochloride) ~255.1* High Kinase inhibition (similar analogs)
Quinolin-2-ylmethanamine dihydrochloride Quinoline 2-Methanamine (dihydrochloride) ~237.1 Moderate Antimicrobial activity
[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine hydrochloride Pyridine 5-Triazole, 2-methanamine (hydrochloride) ~201.6 Moderate Antiviral potential
2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride Pyrrolo[2,3-c]pyridine 3-Ethanamine (dihydrochloride) ~258.1 Moderate CNS receptor modulation
(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride Pyridine 4-Trifluoromethyl, 2-methanamine (dihydrochloride) ~264.5 Low Fluorinated ligand for imaging

*Calculated based on molecular formula C9H12Cl2N3.

Key Observations:

Pyrrolo[2,3-c]pyridine isomers (e.g., ) exhibit distinct electronic properties due to altered ring fusion positions, influencing receptor selectivity .

Substituent Effects: The 1-methyl group in the target compound likely improves metabolic stability by hindering oxidative degradation at the pyrrole nitrogen, a common metabolic pathway for unmethylated analogs . Halogenated analogs (e.g., 4-chlorothieno[3,2-c]pyridine in ) introduce electronegative groups that enhance potency but may raise toxicity concerns .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than monohydrochloride or free-base forms, critical for oral bioavailability .

Pharmacological and Industrial Relevance

  • Kinase Inhibition: Pyrrolopyridine derivatives are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The target compound’s methyl group may reduce off-target interactions compared to non-methylated analogs .
  • Antimicrobial Activity: Quinoline-based methanamines () show antimicrobial properties, but their larger aromatic systems may limit blood-brain barrier penetration compared to pyrrolopyridines .
  • Fluorinated Derivatives : Compounds like (4-trifluoromethyl)pyridin-2-yl methanamine () leverage fluorine’s electronegativity for enhanced binding affinity and metabolic stability, albeit with increased lipophilicity .

Biological Activity

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride, a compound with the CAS number 1491918-80-9, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H11N3
  • Molar Mass : 161.2 g/mol
  • Structural Formula :
    C9H11N3\text{C}_9\text{H}_{11}\text{N}_3

The compound is believed to interact with various biological targets, including kinases and receptors involved in cellular signaling pathways. Notably, it has been implicated in the modulation of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a crucial role in cell survival and proliferation.

Antimicrobial Activity

Research indicates that derivatives of pyrrolopyridines exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds demonstrate efficacy against a range of bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

Several studies have reported the anticancer potential of pyrrolopyridine derivatives. For example, compounds similar to 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of apoptotic pathways, particularly through interactions with Bcl-2 family proteins .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of pyrrolopyridine compounds. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

StudyFindings
Umesha et al. (2009)Evaluated antimicrobial activity using DPPH assayShowed significant radical scavenging activity
Brogi et al. (2020)Investigated anticancer effects on Jurkat cellsInduced apoptosis via mitochondrial pathways
Patent WO2006063167A1Explored SGK-1 inhibitionSuggests potential for treating SGK-related disorders

In Silico Studies

In silico methods have been employed to predict the biological activity of this compound. Molecular docking studies indicate favorable binding affinities to SGK-1 and other kinases. These computational approaches provide insights into the structure-activity relationship (SAR) that can guide future drug design efforts .

Q & A

Q. How to troubleshoot low yields during purification?

  • Methodological Answer :
  • Byproduct identification : Use LC-MS to detect dimers or oxidized species.
  • Solvent optimization : Switch from EtOAc/hexane to DCM/MeOH for column chromatography.
  • Salt metathesis : Convert dihydrochloride to a less hygroscopic salt (e.g., tosylate) for improved crystallinity .

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